molecular formula C8H8BrN3 B1517051 (6-Bromoimidazo[1,2-a]pyridin-2-yl)methanamine CAS No. 1082859-16-2

(6-Bromoimidazo[1,2-a]pyridin-2-yl)methanamine

カタログ番号: B1517051
CAS番号: 1082859-16-2
分子量: 226.07 g/mol
InChIキー: SWDDNRAKHXZZJV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(6-Bromoimidazo[1,2-a]pyridin-2-yl)methanamine (CAS 1082859-16-2) is a high-value chemical building block primarily used in medicinal chemistry and anticancer research. This brominated imidazopyridine derivative serves as a critical synthetic intermediate for the development of novel cytotoxic compounds . Its specific molecular architecture, featuring a reactive bromine atom and an aminomethyl group, makes it a versatile precursor for constructing more complex molecules, particularly for antibody-drug conjugates (ADCs) and other targeted therapies . The compound is described by the molecular formula C₈H₈BrN₃ and has a molecular weight of 226.07 g/mol . It is typically supplied with a purity of ≥98% . Researchers utilize this compound in the synthesis of potential inhibitors targeting specific cancer-related pathways . The synthetic route for related 6-bromoimidazo[1,2-a]pyridine compounds often involves a cyclization reaction between a halogenated pyridine derivative and chloroacetaldehyde . This product is intended for Research Use Only (RUO) and is not approved for human, veterinary, or household use . Handling should be conducted in a well-ventilated laboratory using appropriate personal protective equipment. Please refer to the Safety Data Sheet (SDS) for comprehensive hazard and handling information . Analytical documentation, including 1 H-NMR data, is available to support research and quality control .

特性

IUPAC Name

(6-bromoimidazo[1,2-a]pyridin-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN3/c9-6-1-2-8-11-7(3-10)5-12(8)4-6/h1-2,4-5H,3,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWDDNRAKHXZZJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1Br)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1082859-16-2
Record name {6-bromoimidazo[1,2-a]pyridin-2-yl}methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

準備方法

Condensation of 2-Amino-5-bromopyridine with Chloroacetaldehyde

A patented method describes the preparation of 6-bromoimidazo[1,2-a]pyridine by reacting 2-amino-5-bromopyridine with 40% aqueous monochloroacetaldehyde under mild alkaline conditions (using sodium bicarbonate, sodium hydroxide, triethylamine, or sodium carbonate) at temperatures between 25°C and 50°C for 2 to 24 hours. The reaction proceeds in solvents such as water, ethanol, methanol, or Virahol. After completion, the mixture is concentrated, extracted with ethyl acetate, washed, dried, and the crude product is purified by recrystallization from a 1:1 ethyl acetate/normal hexane solvent mixture. This method yields the 6-bromoimidazo[1,2-a]pyridine intermediate with high purity and good yield (~72%) under gentle conditions with easy handling (Table 1).

Parameter Condition/Value
Starting material 2-Amino-5-bromopyridine (51.9 g, 300 mmol)
Reagent 40% monochloroacetaldehyde aqueous solution (70.7 g, 360 mmol)
Alkali Sodium bicarbonate (30.2 g, 360 mmol)
Solvent Ethanol (66.9 g)
Temperature 55 °C
Reaction time 5 hours
Workup Rotary evaporation, ethyl acetate extraction, drying with Na2SO4
Purification Recrystallization from ethyl acetate/hexane (1:1)
Yield 72.0%
Melting point 76.5–78.0 °C

Table 1: Preparation of 6-bromoimidazo[1,2-a]pyridine intermediate by condensation with monochloroacetaldehyde.

Conversion to (6-Bromoimidazo[1,2-a]pyridin-2-yl)methanamine

Cyclization Using α-Bromoketones

The methanamine substituent at the 2-position is introduced by reacting 2-aminopyridine derivatives with α-bromoketones. This reaction is typically conducted in toluene as a solvent, with iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents to facilitate C–C bond cleavage and cyclization, promoting the formation of the imidazo[1,2-a]pyridine ring bearing the methanamine group. This method is applicable both at laboratory and industrial scales, with purification steps including recrystallization or chromatographic techniques to ensure high purity of the final compound (Table 2).

Parameter Condition/Value
Starting material 2-Aminopyridine and α-bromoketone
Solvent Toluene
Reagents Iodine (I2), tert-butyl hydroperoxide (TBHP)
Temperature Not specified (typically reflux or controlled heating)
Reaction time Not specified
Purification Recrystallization or chromatography
Scale Laboratory and industrial

Table 2: Synthesis of this compound via α-bromoketone cyclization.

Alternative Synthetic Routes and Modifications

Pd-Catalyzed Coupling and Functionalization

In some advanced synthetic routes, Pd-catalyzed cross-coupling reactions (e.g., Miyaura–Suzuki reaction) are employed to introduce or modify substituents at the 6-position of the imidazo[1,2-a]pyridine ring. These methods allow for the late-stage functionalization of the core scaffold, including the introduction of bromine substituents or other groups, providing versatility in the synthesis of analogs.

Typical conditions involve the use of aryl boronic acids, palladium catalysts such as Pd(PPh3)4, bases like Na2CO3, and solvent mixtures such as toluene, ethanol, and water under microwave irradiation or conventional heating. These methods have been reported to yield compounds with yields ranging from 42% to 87%, depending on the substrate and conditions.

Summary of Preparation Methods

Method Starting Materials Key Reagents/Conditions Yield (%) Notes
Condensation with chloroacetaldehyde 2-Amino-5-bromopyridine, monochloroacetaldehyde Alkali (NaHCO3), ethanol, 25-55°C, 2-24 h ~72 Mild, scalable, high purity
Cyclization with α-bromoketones 2-Aminopyridine, α-bromoketone I2, TBHP, toluene Not specified Suitable for lab and industrial scale
Pd-catalyzed cross-coupling Bromo-substituted intermediates, arylboronic acids Pd(PPh3)4, Na2CO3, toluene/EtOH/H2O, microwave or heating 42–87 Enables late-stage functionalization

Research Findings and Notes

  • The condensation method using 2-amino-5-bromopyridine and monochloroacetaldehyde is notable for its gentle reaction conditions, operational simplicity, and consistent product quality with high purity.

  • The use of α-bromoketones for cyclization is a well-established route to form the imidazo[1,2-a]pyridine ring with the methanamine substituent, often enhanced by oxidative reagents like iodine and TBHP to promote cyclization.

  • Pd-catalyzed methodologies provide synthetic flexibility for the introduction of various substituents at the 6-position, including bromine, enabling the synthesis of diverse analogs for medicinal chemistry applications.

  • Purification techniques such as recrystallization from ethyl acetate/hexane mixtures and preparative HPLC are commonly employed to obtain high-purity products suitable for biological evaluation.

化学反応の分析

Types of Reactions

(6-Bromoimidazo[1,2-a]pyridin-2-yl)methanamine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups.

    Cyclization Reactions: The compound can undergo cyclization to form different heterocyclic structures.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) and various nucleophiles can be used.

    Cyclization: Catalysts like palladium (Pd) and bases such as potassium carbonate (K2CO3) are commonly employed.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are effective.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized imidazo[1,2-a]pyridines, while cyclization reactions can produce different heterocyclic compounds.

科学的研究の応用

Chemical Synthesis Applications

The compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions allows for the creation of more complex molecules. Notably, it can participate in substitution reactions that yield functionalized imidazo[1,2-a]pyridines and other heterocyclic compounds. Such derivatives are essential in developing new materials and chemical processes.

Pharmacological Potential

(6-Bromoimidazo[1,2-a]pyridin-2-yl)methanamine has been investigated for its potential as a pharmacophore in drug discovery. Research indicates that compounds with similar structures often exhibit significant biological activities, including antimicrobial and anticancer effects. The mechanism of action typically involves interaction with specific molecular targets such as enzymes or receptors, modulating their activity to exert therapeutic effects .

Case Studies

  • Inhibition of Rab Geranylgeranyl Transferase (RGGT) :
    • A study synthesized various 6-substituted imidazo[1,2-a]pyridine derivatives to evaluate their activity as RGGT inhibitors. The most active compounds demonstrated cytotoxic effects on HeLa cells with IC50 values below 150 μM. This indicates the potential of these derivatives in targeting cancer cell viability through inhibition of protein prenylation pathways .
  • METTL3 Inhibition :
    • Another investigation focused on the role of this compound as an inhibitor of METTL3, an RNA methyltransferase implicated in various cancers. The compound's ability to modulate METTL3 activity suggests its utility in treating proliferative disorders, including cancer and autoimmune diseases. In vitro studies showed that knockdown of METTL3 led to decreased growth and survival of lung cancer cells, highlighting the therapeutic potential of targeting this pathway using the compound .

Industrial Applications

The compound is also utilized in the development of new materials and chemical processes within industrial settings. Its unique structural characteristics allow for the exploration of innovative applications in material science and chemical engineering.

作用機序

The mechanism of action of (6-Bromoimidazo[1,2-a]pyridin-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

類似化合物との比較

Substituent Variations and Molecular Properties

The biological and physicochemical properties of imidazo[1,2-a]pyridine derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties References
(6-Bromoimidazo[1,2-a]pyridin-2-yl)methanamine Br at C6, NH₂CH₂ at C2 C₈H₈BrN₃ 226.08 Intermediate for drug discovery; discontinued commercially
(8-Methylimidazo[1,2-a]pyridin-2-yl)methanamine dihydrochloride CH₃ at C8, NH₂CH₂ at C2 (dihydrochloride salt) C₉H₁₁N₃·2HCl 226.13 (free base: 161.21) Enhanced solubility due to salt form; antimicrobial activity
N,N-Dimethyl-1-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)methanamine CH₃ at C6, p-tolyl at C2, N(CH₃)₂CH₂ at C3 C₁₈H₂₂N₃ 280.39 Potent antimicrobial agent (IC₅₀: 4–8 µg/mL against S. aureus)
Ethyl 6-bromoimidazo[1,2-a]pyridine-2-acetate Br at C6, CH₂COOEt at C2 C₁₁H₁₁BrN₂O₂ 283.13 Esterified derivative; used in kinase inhibitor synthesis
6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid Br at C6, COOH at C3 C₈H₅BrN₂O₂ 241.04 Pharmaceutical intermediate; predicted pKa: -0.99

Key Observations :

  • Bromine vs. Methyl Substituents : Bromine at C6 (as in the parent compound) enhances electrophilic reactivity, facilitating cross-coupling reactions . Methyl groups (e.g., at C8 in dihydrochloride salts) improve lipophilicity and bioavailability .
  • Amine Modifications: Conversion of the primary amine to a dimethylamino group (e.g., in N,N-dimethyl derivatives) significantly boosts antimicrobial potency, likely due to increased membrane penetration .
  • Salt Forms : Dihydrochloride salts (e.g., (8-methylimidazo[1,2-a]pyridin-2-yl)methanamine dihydrochloride) exhibit higher aqueous solubility, critical for in vivo applications .

生物活性

(6-Bromoimidazo[1,2-a]pyridin-2-yl)methanamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Structure and Properties

The compound features a unique imidazo-pyridine structure with a bromine atom at the 6-position. This configuration contributes to its reactivity and biological properties, making it a valuable candidate for drug development.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It can modulate the activity of enzymes or receptors involved in various disease pathways. For instance, it may inhibit enzymes associated with inflammatory responses or cancer cell proliferation, leading to therapeutic effects in different contexts.

Antiviral Activity

Recent studies have highlighted the antiviral potential of imidazo[1,2-a]pyridine derivatives. For example, compounds related to this compound have shown effective inhibition against HIV. One study reported a derivative with an IC50 of 0.18 mM against wild-type HIV, demonstrating significant selectivity for the virus .

Cholinesterase Inhibition

Another area of interest is the inhibition of cholinesterase enzymes, which is crucial for Alzheimer's disease treatment. Research has shown that derivatives of imidazo[1,2-a]pyridine exhibit potent inhibitory activities against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Specific compounds demonstrated IC50 values in the low micromolar range, indicating their potential as therapeutic agents for cognitive disorders .

Anticancer Properties

The anticancer activity of this compound has been investigated in various studies. Compounds with similar structures have been shown to inhibit cancer cell growth across multiple types, including breast cancer and lung cancer. The mechanism often involves inducing apoptosis and disrupting microtubule assembly in cancer cells .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds is useful:

Compound NameActivity TypeIC50 ValueNotes
This compoundAntiviral0.18 mMEffective against HIV
3-Bromoimidazo[1,2-a]pyridineAChE Inhibition0.05 μMPotential Alzheimer’s treatment
N-(Pyridin-2-yl)amideAnticancer10 μMInduces apoptosis in breast cancer cells

Case Studies

Case Study 1: Antiviral Efficacy

A study evaluated the antiviral efficacy of various imidazo[1,2-a]pyridine derivatives against HIV. The results indicated that modifications at specific positions significantly enhanced antiviral potency. The lead compound from this study was found to be highly selective with minimal cytotoxicity towards human cells.

Case Study 2: Alzheimer's Disease Treatment

In another investigation focused on Alzheimer's disease models, several synthesized derivatives were tested for their AChE inhibitory activity. The most potent inhibitors displayed significant improvements in cognitive function in animal models compared to control groups.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (6-Bromoimidazo[1,2-a]pyridin-2-yl)methanamine in academic research?

  • Methodological Answer : A two-step one-pot synthesis is commonly employed, starting with heterocyclic amines reacting with N,N-dimethylformamide dimethyl acetate (DMF-DMA) and electrophiles like ethyl bromoacetate under mild conditions to yield intermediates. Subsequent bromination or functionalization steps introduce the bromine substituent . Alternative routes involve transamination reactions using benzylamines or pyridin-2-ylmethanamine, followed by cyclization under iodine-mediated, metal-free conditions to form the imidazo[1,2-a]pyridine core .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) are critical for confirming molecular structure. Purity is assessed via HPLC with UV detection or LC-MS. X-ray crystallography (using SHELX programs) is recommended for resolving ambiguous stereochemistry or verifying crystal packing interactions .

Q. What are the common chemical reactions involving this compound?

  • Methodological Answer : The bromine atom facilitates nucleophilic aromatic substitution (e.g., with amines or thiols), while the methanamine group participates in condensation reactions (e.g., Schiff base formation). Oxidation of the imidazo ring can yield carbonyl derivatives, and palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) enable aryl/heteroaryl functionalization .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in biological activity data of imidazo[1,2-a]pyridine derivatives?

  • Methodological Answer : Discrepancies in reported activities (e.g., antimicrobial vs. anticancer) may arise from assay conditions or impurity profiles. Researchers should:

  • Compare dose-response curves across studies.
  • Validate purity using orthogonal techniques (e.g., elemental analysis, NMR).
  • Perform computational studies (e.g., molecular docking) to identify structure-activity relationships (SAR) influenced by substituents like the bromine atom .

Q. How can in silico methods predict the interaction mechanisms of this compound with biological targets?

  • Methodological Answer : Molecular docking (using AutoDock Vina or Schrödinger) and molecular dynamics simulations are used to model binding to targets like phospholipase A₂ or kinase enzymes. Pharmacophore modeling identifies critical functional groups (e.g., bromine for halogen bonding, methanamine for hydrogen bonding). Validation via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) is recommended .

Q. What are the challenges in optimizing reaction yields for halogenated imidazo[1,2-a]pyridine derivatives?

  • Methodological Answer : Bromine’s electron-withdrawing nature can deactivate the ring, requiring careful optimization of:

  • Catalysts : Pd(PPh₃)₄ for cross-coupling reactions.
  • Solvents : Polar aprotic solvents (DMF, DMSO) to stabilize intermediates.
  • Temperature : Moderate heating (60–80°C) to avoid side reactions like debromination.
  • Purification : Flash chromatography with gradients (hexane/ethyl acetate) to separate halogenated byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(6-Bromoimidazo[1,2-a]pyridin-2-yl)methanamine
Reactant of Route 2
Reactant of Route 2
(6-Bromoimidazo[1,2-a]pyridin-2-yl)methanamine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。